
6,9,12-Octadecatrienoic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9,12-Octadecatrienoic acid, methyl ester, also known as methyl γ-linolenate, is a fatty acid methyl ester derived from γ-linolenic acid. It is a polyunsaturated fatty acid with three double bonds located at the 6th, 9th, and 12th carbon atoms. This compound is commonly found in plant oils and is known for its potential health benefits and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
6,9,12-Octadecatrienoic acid, methyl ester can be synthesized through the esterification of γ-linolenic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction of γ-linolenic acid from plant sources, followed by its esterification. The process may include steps such as solvent extraction, purification, and distillation to obtain the desired purity and concentration of the methyl ester .
Chemical Reactions Analysis
Types of Reactions
6,9,12-Octadecatrienoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Hydroperoxides, epoxides
Reduction: Saturated fatty acid methyl ester
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
6,9,12-Octadecatrienoic acid, methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,9,12-Octadecatrienoic acid, methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also modulate the production of eicosanoids, which are signaling molecules involved in inflammation and immune responses. The compound’s antioxidant properties help protect cells from oxidative damage .
Comparison with Similar Compounds
6,9,12-Octadecatrienoic acid, methyl ester is similar to other fatty acid methyl esters, such as:
Methyl α-linolenate: Differing in the position of double bonds (9,12,15) compared to 6,9,12 in γ-linolenate.
Methyl linoleate: Contains two double bonds (9,12) and is less unsaturated than this compound.
Methyl oleate: Contains a single double bond (9) and is a monounsaturated fatty acid.
The uniqueness of this compound lies in its specific arrangement of double bonds, which imparts distinct biological and chemical properties compared to other similar compounds .
Properties
CAS No. |
132029-21-1 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl (6E,9E,12E)-octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,13-14H,3-6,9,12,15-18H2,1-2H3/b8-7+,11-10+,14-13+ |
InChI Key |
JFRWATCOFCPIBM-SPOHZTNBSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


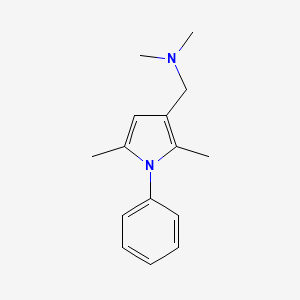

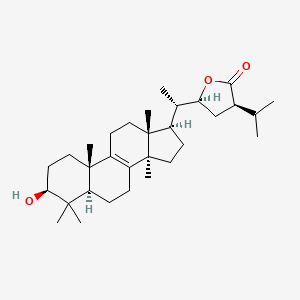
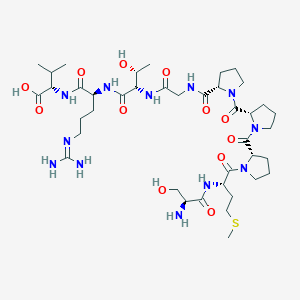

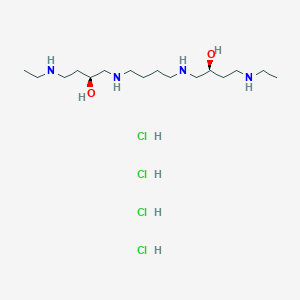
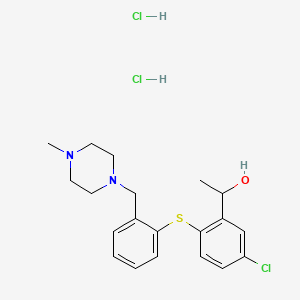

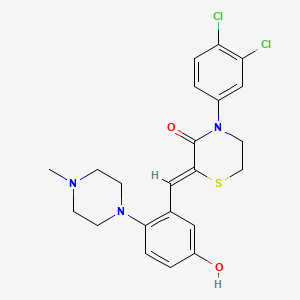
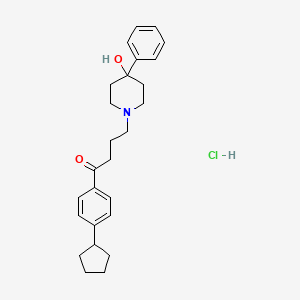
![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)

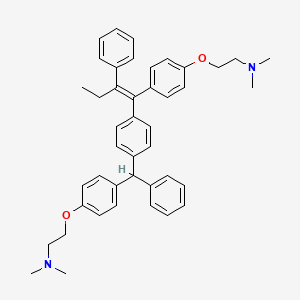
![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
